

[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic Acid**

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An In-depth Technical Guide on the Properties of **[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic Acid**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and thermal analysis of **[1,1':4',1"-terphenyl]-4,4"-dicarboxylic acid**, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Physicochemical Properties

[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic acid, also known as p-terphenyl-4,4"-dicarboxylic acid, is a rigid organic linker molecule. Its structure consists of a central benzene ring linked to two other benzene rings at the para positions, each of which is functionalized with a carboxylic acid group. This linear and symmetrical structure makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and other supramolecular architectures.[\[1\]](#)

Table 1: General Properties of **[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic Acid**

Property	Value	References
CAS Number	13653-84-4	[2][3][4]
Molecular Formula	C ₂₀ H ₁₄ O ₄	[2][3][4][5]
Molecular Weight	318.33 g/mol	[2][4][6]
Appearance	Pale Yellow to Light Yellow Solid	[4][5]
Purity	≥95%	[2][4][6]
Solubility	Slightly soluble in DMSO (sonication may be required)	[5]
Storage	Store in a dry, well-sealed container at room temperature or between 0-8 °C.	[2][4][5]

Thermal Properties and Melting Point Determination

The melting point of **[1,1':4',1"-terphenyl]-4,4"-dicarboxylic acid** is consistently reported to be above 300 °C.[5][6] This high melting point is indicative of the molecule's thermal stability, which is a desirable characteristic for applications in materials science.

Table 2: Thermal Properties of **[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic Acid**

Property	Value	References
Melting Point	>300 °C	[5][6]
Boiling Point (Predicted)	589.4 ± 43.0 °C	[5]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the thermal properties of materials, including melting point, glass transition temperature, and heats of fusion and crystallization.[7][8]

Objective: To determine the melting point of **[1,1':4',1"-terphenyl]-4,4"-dicarboxylic acid**.

Materials and Equipment:

- **[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic acid** sample
- Differential Scanning Calorimeter (DSC)
- Aluminum or hermetically sealed sample pans and lids
- Crimper for sealing pans
- Inert gas supply (e.g., nitrogen)
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh 3-5 mg of the **[1,1':4',1"-terphenyl]-4,4"-dicarboxylic acid** sample into an aluminum DSC pan.
- Pan Sealing: Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of sample during heating.
- Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
- Thermal Program:
 - Equilibrate the sample at a starting temperature, for example, 30 °C.
 - Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature well above the expected melting point, for instance, 400 °C.

- Data Acquisition: Record the heat flow as a function of temperature.
- Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram. The area under the peak corresponds to the heat of fusion.

Synthesis of [1,1':4',1"-Terphenyl]-4,4"-dicarboxylic Acid

The synthesis of **[1,1':4',1"-terphenyl]-4,4"-dicarboxylic acid** and its derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol is a generalized procedure based on the synthesis of similar terphenyl derivatives.[\[9\]](#)[\[10\]](#)

Objective: To synthesize **[1,1':4',1"-terphenyl]-4,4"-dicarboxylic acid**.

Materials:

- 1,4-Dibromobenzene
- 4-(Ethoxycarbonyl)phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- A suitable base (e.g., cesium fluoride or potassium carbonate)
- Solvent mixture (e.g., DMF and water)
- Hydrochloric acid
- Sodium hydroxide
- Organic solvents for extraction and washing (e.g., ethyl acetate, ethanol)

Procedure:

- **Reaction Setup:** In a reaction vessel, combine 1,4-dibromobenzene, 2.2 equivalents of 4-(ethoxycarbonyl)phenylboronic acid, a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 1-2 mol%), and a suitable base (e.g., 3 equivalents of cesium fluoride).
- **Solvent Addition:** Add a degassed solvent mixture, such as DMF and water.
- **Reaction:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90-100 °C) for a specified time (e.g., 24-48 hours) until the reaction is complete, as monitored by a suitable technique like TLC or LC-MS.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Add water and extract the product with an organic solvent like ethyl acetate.
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude diethyl [1,1':4',1"-terphenyl]-4,4"-dicarboxylate.
- **Hydrolysis:**
 - Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
 - Heat the mixture at reflux until the hydrolysis is complete.
- **Purification:**
 - Cool the reaction mixture and acidify it with hydrochloric acid to precipitate the dicarboxylic acid.
 - Collect the precipitate by filtration, wash it with water, and dry it to obtain **[1,1':4',1"-terphenyl]-4,4"-dicarboxylic acid**.
 - Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

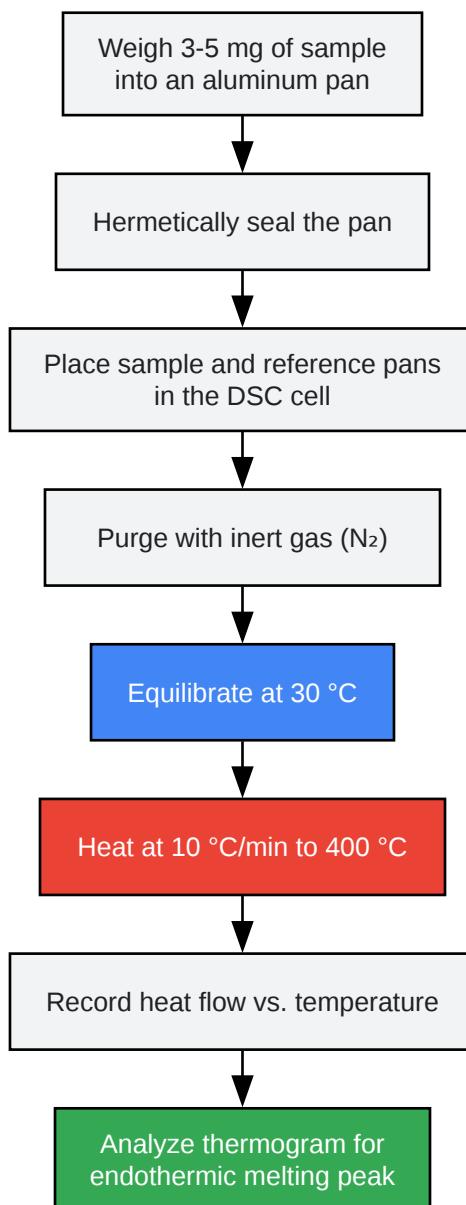
Diagram 1: Synthetic Pathway



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Caption: Generalized Suzuki coupling reaction for the synthesis of the target molecule.

Diagram 2: DSC Experimental Workflow



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Caption: Workflow for determining the melting point using Differential Scanning Calorimetry.

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- To cite this document: BenchChem. [[1,1':4',1"-Terphenyl]-4,4"-dicarboxylic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b121213#1-1-4-1-terphenyl-4-4-dicarboxylic-acid-melting-point\]](https://www.benchchem.com/product/b121213#1-1-4-1-terphenyl-4-4-dicarboxylic-acid-melting-point)

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